![molecular formula C16H15ClN2OS B5823376 3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5823376.png)
3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C16H15ClN2OS and a molecular weight of 318.82 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a chloro group and a carbamothioyl group attached to a 2,4-dimethylphenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
- 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
- 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
Uniqueness
3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-6-7-14(11(2)8-10)18-16(21)19-15(20)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIARBBJFGLUITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B5823293.png)
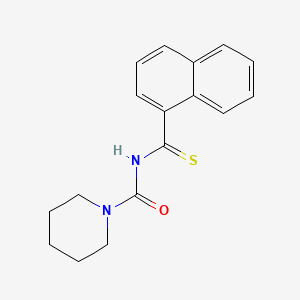
![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)
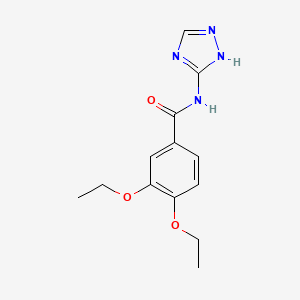
![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5823317.png)
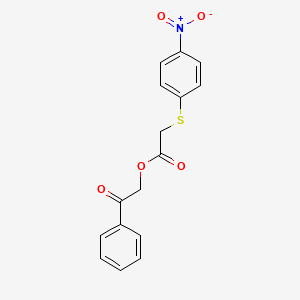
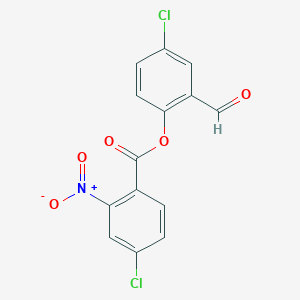
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5823333.png)
![2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5823341.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5823345.png)
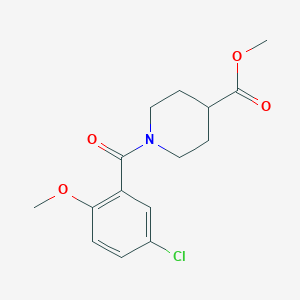
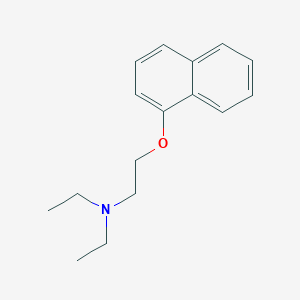
![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)

